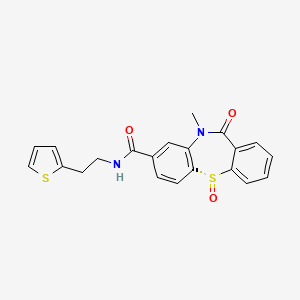
ML321
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ML321 is a D3 receptor selective antagonist.
Aplicaciones Científicas De Investigación
Proteolytic Cleavage and Stability
ML321 is studied in the context of the mixed-lineage leukemia gene (MLL). Proteolytic cleavage of MLL generates N-terminal p320 (N320) and C-terminal p180 (C180) fragments, forming a stable complex crucial for proper subnuclear localization (Hsieh et al., 2003). Taspase1, identified as a threonine aspartase required for MLL cleavage, further underscores the importance of proteolytic processes in MLL function (Hsieh et al., 2003).
Antipsychotic Potential and Binding Kinetics
ML321 demonstrates potential as a novel D2 dopamine receptor antagonist with high selectivity and unique binding kinetics. It is effective in animal models predictive of antipsychotic efficacy in humans. Interestingly, ML321 exhibits slow-on and fast-off receptor binding rates, potentially reducing extrapyramidal side effects (Free et al., 2022). Optimization studies highlight ML321's promise as a therapeutic agent for neuropsychiatric disorders, with emphasis on its metabolic stability and pharmacological profile (Rocereta et al., 2021).
USP1 Inhibition in Cancer Treatment
ML321 also plays a role in cancer research, particularly in the study of USP1, a deubiquitinase involved in DNA repair pathways. Cryo-electron microscopy reveals that ML323, a USP1 inhibitor, has a unique binding mode, potentially valuable for structure-based drug design targeting USP1 in cancer treatments (Rennie et al., 2022).
Characterization and Optimization for Clinical Use
ML321's characterization and chemical optimization are critical steps toward its clinical use. Studies focus on its selectivity, competitive antagonism at the D2 dopamine receptor, and metabolic stability, aiming to develop an advanced drug lead for neuropsychiatric disorders (Nilson et al., 2022).
Propiedades
Nombre del producto |
ML321 |
|---|---|
Fórmula molecular |
C21H20N2O3S2 |
Peso molecular |
412.52 |
Nombre IUPAC |
(11S)-5-methyl-6,11-dioxo-N-(2-thiophen-2-ylethyl)benzo[b][1,4]benzothiazepine-3-carboxamide |
InChI |
InChI=1S/C21H20N2O3S2/c1-28-18-12-13(20(25)22-10-9-14-4-3-11-27-14)7-8-15(18)21(26)23-16-5-2-6-17(24)19(16)28/h2-4,6-8,11-12,28H,5,9-10H2,1H3,(H,22,25)(H,23,26) |
Clave InChI |
YNXQLYVNEKEXJH-UHFFFAOYSA-N |
SMILES |
O=C(C1=CC=C2C(NC(CC=CC3=O)=C3S(C)C2=C1)=O)NCCC4=CC=CS4 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
ML321; ML 321; ML-321. |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



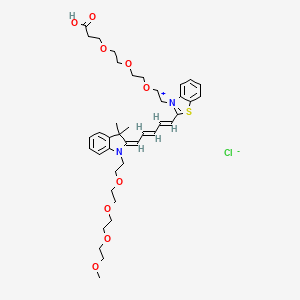
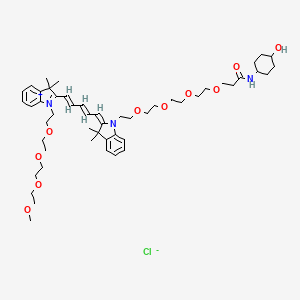
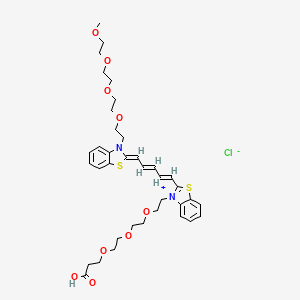
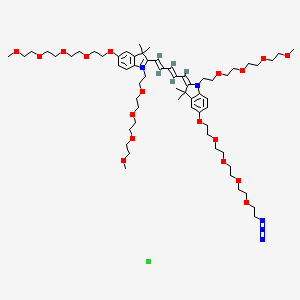
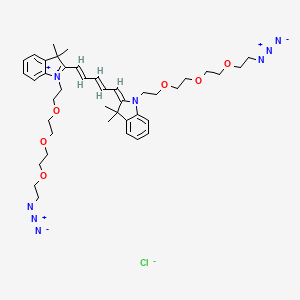
![Acetamide, N-[3-(1,4-dihydro-2,4-dioxo-3(2H)-quinazolinyl)propyl]-N-[4-[[3-(1,4-dihydro-2,4-dioxo-3(2H)-quinazolinyl)propyl]amino]butyl]-](/img/structure/B1193262.png)
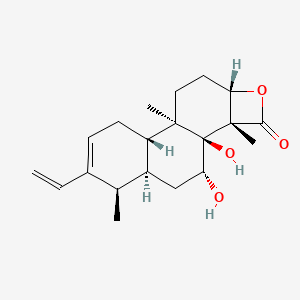
![[(1S,13R,14R,17S,18S)-3,17-dihydroxy-2,9,9,11,14,18-hexamethyl-21-methylidene-7,16,20-trioxo-8,15,19-trioxapentacyclo[12.6.1.01,17.02,12.04,10]henicosa-4(10),5,11-trien-13-yl] acetate](/img/structure/B1193264.png)

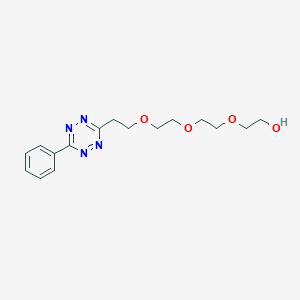
![3-[[4-(4-Cyanophenyl)phenoxy]methyl]-1-(4-methoxybenzoyl)pyrrolidine-3-carboxylic acid](/img/structure/B1193272.png)
![(2S)-2-[5-(2-cyclopropylethynyl)-4-phenyltriazol-1-yl]-N-hydroxy-3-phenylpropanamide](/img/structure/B1193277.png)